1-(2-methylphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the benzodiazole core through cyclization reactions.
Step 2: Introduction of the pyrrolidinone moiety via condensation reactions.
Step 3: Functionalization of the phenyl and pentyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced analogs.
Substitution: Substitution of functional groups to modify chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
- 1-(2-METHYLPHENYL)-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
Uniqueness
1-(2-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to its analogs.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Properties
Molecular Formula |
C23H27N3O |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O/c1-3-4-9-14-25-21-13-8-6-11-19(21)24-23(25)18-15-22(27)26(16-18)20-12-7-5-10-17(20)2/h5-8,10-13,18H,3-4,9,14-16H2,1-2H3 |
InChI Key |
DFHWBTWCVMBOMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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